molecular formula C19H13ClN2OS B11326197 3-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11326197
M. Wt: 352.8 g/mol
InChI Key: WFVRRNHPBFMGGB-UHFFFAOYSA-N
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Description

3-BENZYL-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thienopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzyl-substituted thiophene with a chlorophenyl-substituted pyrimidine under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-BENZYL-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-5-(4-CHLOROPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its unique thienopyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H13ClN2OS

Molecular Weight

352.8 g/mol

IUPAC Name

3-benzyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H13ClN2OS/c20-15-8-6-14(7-9-15)16-11-24-18-17(16)19(23)22(12-21-18)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2

InChI Key

WFVRRNHPBFMGGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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